5-Ethoxy-2-fluorophenol
Overview
Description
5-Ethoxy-2-fluorophenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluorophenol can be achieved through several methods. One common approach involves the ethoxylation of 2-fluorophenol. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of ethyl iodide to introduce the ethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions to yield the corresponding hydroxy compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-ethoxy-2-fluoroquinone.
Reduction: Formation of 2-hydroxy-5-ethoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Ethoxy-2-fluorophenol exerts its effects involves interactions with specific molecular targets. For instance, its phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the ethoxy group, making it less hydrophobic.
5-Ethoxyphenol: Lacks the fluorine atom, affecting its electronic properties.
2-Ethoxyphenol: Has the ethoxy group at a different position, altering its reactivity.
Uniqueness: 5-Ethoxy-2-fluorophenol’s combination of an ethoxy group and a fluorine atom provides a unique balance of hydrophobicity and electronic properties, making it distinct from its analogs. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
5-ethoxy-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNNTMPQKRXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592420 | |
Record name | 5-Ethoxy-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577793-66-9 | |
Record name | 5-Ethoxy-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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